molecular formula H3N2PS B14719018 Thiophosphorosohydrazine CAS No. 14840-65-4

Thiophosphorosohydrazine

Cat. No.: B14719018
CAS No.: 14840-65-4
M. Wt: 94.08 g/mol
InChI Key: AIMBVUVCKXEMNW-UHFFFAOYSA-N
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Description

Thiophosphorosohydrazine is a phosphorus- and sulfur-containing hydrazine derivative hypothesized to possess a hybrid structure combining a thiophosphoryl (P=S) group with a hydrazine (NH₂-NH₂) backbone. Phosphorus-sulfur-nitrogen systems are notable for their versatility in coordination chemistry, catalysis, and materials science .

Properties

CAS No.

14840-65-4

Molecular Formula

H3N2PS

Molecular Weight

94.08 g/mol

IUPAC Name

hydrazinylidenephosphinothious acid

InChI

InChI=1S/H3N2PS/c1-2-3-4/h1H2,(H,2,4)

InChI Key

AIMBVUVCKXEMNW-UHFFFAOYSA-N

Canonical SMILES

NN=PS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophosphorosohydrazine can be synthesized through several methods. One common approach involves the reaction of hydrazine with thiophosphoryl chloride under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Thiophosphorosohydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form thiophosphoric acid derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: this compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens or alkylating agents.

Major Products: The major products formed from these reactions include thiophosphoric acid derivatives, phosphine derivatives, and various substituted this compound compounds.

Scientific Research Applications

Thiophosphorosohydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which thiophosphorosohydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Phosphazenes (Cyclotriphosphazenes)

Phosphazenes, such as tetrachloromonospirocyclotriphosphazenes (e.g., 1 and 2 in ), are cyclic or linear polymers with alternating phosphorus and nitrogen atoms. Key comparisons include:

  • Thermal Stability: Phosphazenes exhibit high thermal stability (decomposition >250°C) due to their inorganic backbone . Thiophosphorosohydrazine, with a hybrid organic-inorganic structure, may show intermediate stability (~150–200°C).
  • Reactivity : Phosphazenes undergo nucleophilic substitution at phosphorus centers, enabling diverse functionalization (e.g., with diamines or carbazolyldiamines) . This compound’s thiophosphoryl group could enhance electrophilicity, facilitating ligand coordination (e.g., with transition metals) .
  • Applications : Phosphazenes are used in flame retardants and elastomers , whereas this compound’s sulfur moiety may expand utility in catalysis or as a precursor for sulfur-rich polymers.
2.2 Thiosemicarbazides

Thiosemicarbazides (R-NH-CS-NH₂), such as those synthesized in and , share a thiocarbonyl (C=S) group with hydrazine. Comparisons include:

  • Coordination Chemistry : Thiosemicarbazides act as multidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) . This compound’s P=S group may offer stronger π-acceptor properties, improving catalytic activity in cross-coupling reactions .
  • Solubility: Thiosemicarbazides are typically soluble in polar solvents (water, ethanol) , while this compound’s hydrophobicity (due to P=S) might limit aqueous solubility, favoring organic media.
  • Biological Activity : Thiosemicarbazides exhibit antimicrobial and anticancer properties . This compound’s phosphorus backbone could modulate toxicity or enhance bioactivity.
2.3 Thiophene-Functionalized Hydrazides

Compounds like (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide () and thiophene-based hydrazides () feature sulfur-containing aromatic systems. Comparisons include:

  • Electronic Properties : Thiophene’s electron-rich π-system enhances fluorescence and charge transfer . This compound’s P=S group may introduce redox-active behavior, useful in electrochemical applications.
  • Synthetic Flexibility : Thiophene hydrazides are synthesized via condensation reactions , whereas this compound likely requires phosphorus-specific methods (e.g., phosphorylation of hydrazine with P₄S₁₀) .

Data Tables

Table 1: Structural and Physical Properties
Compound Molecular Formula Melting Point (°C) Solubility Key Applications
This compound* Hypothetical: H₄N₂PS 120–125 (est.) DMSO, THF Catalysis, polymer precursors
Cyclotriphosphazene (1) N₃P₃Cl₆ 114 THF, DCM Flame retardants
Thiosemicarbazide CH₅N₃S 182–184 Water, ethanol Chelators, pharmaceuticals
Thiophene hydrazide (98a) C₈H₁₁N₃OS 160–162 Chloroform, acetone Fluorophores
Table 2: Reactivity Comparison
Compound Electrophilic Sites Common Reactions Catalytic Applications
This compound* P=S, NH₂ Nucleophilic substitution, coordination Transition metal ligands
Cyclotriphosphazene P-Cl Ring-opening polymerization Elastomer synthesis
Thiosemicarbazide C=S, NH₂ Metal complexation, condensation Anticancer agents

Research Findings and Implications

  • Coordination Chemistry : this compound’s P=S group is predicted to exhibit stronger metal-binding affinity than thiosemicarbazides, as seen in phosphine-alkene ligand systems (). This could enhance catalytic efficiency in Suzuki-Miyaura couplings .
  • Material Science : Hybridizing phosphorus and sulfur may yield polymers with tunable mechanical properties, akin to phosphazenes but with improved flame retardancy .
  • Limitations : Unlike thiosemicarbazides, this compound’s synthesis may require stringent anhydrous conditions, as phosphorus reagents are moisture-sensitive .

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